S-methyl thioacetate (MeSAc) is a volatile sulfur compound found naturally in various sources, including fermented foods like cheese and beer, as well as certain fruits. [, , , , , ] It belongs to the class of thioesters, characterized by a sulfur atom linked to a carbonyl group (C=O). [] MeSAc is known to contribute to the aroma profile of these foods, imparting characteristic fruity, cheesy, or savory notes. [, , ] In a scientific context, MeSAc is studied for its role in food chemistry, microbiology, and chemical ecology, particularly its impact on flavor development and microbial interactions. [, , , , , , , , , , ]
S-Methyl thioacetate can be synthesized through both enzymatic and non-enzymatic pathways. It is often produced in microbial systems, particularly from species such as Geotrichum candidum, where it is formed from methanethiol and acetyl-CoA under specific conditions of pH and temperature . In terms of classification, it falls under the category of thioesters, which are characterized by the presence of a sulfur atom bonded to a carbonyl group.
S-Methyl thioacetate features a molecular structure characterized by:
S-Methyl thioacetate participates in various chemical reactions, including:
The mechanism of action for S-methyl thioacetate primarily involves its reactivity as a thioester:
The physical properties contribute to its utility in various applications, including its volatility which allows for easy handling in laboratory settings.
S-Methyl thioacetate has several scientific applications:
S-Methyl thioacetate (chemical formula: C₃H₆OS; systematic name: S-methyl ethanethioate) is a thioester characterized by a planar carbonyl group (C=O) bonded to a sulfur atom, which is linked to a methyl group. The molecular structure is defined as CH₃−C(=O)−S−CH₃, with bond lengths and angles determined through spectroscopic analyses. The C=O bond length is approximately 1.20 Å, while the C−S bond is longer (~1.80 Å), reflecting reduced double-bond character compared to oxygen esters [1] [5].
A key feature is its constitutional isomerism with O-methyl thioacetate (CH₃−C(=S)−O−CH₃), where oxygen and sulfur atoms are exchanged. These isomers exhibit distinct physicochemical behaviors: S-methyl thioacetate contributes to cheese aromas, while O-methyl thioacetate occurs in fish sauce and melons [1] [4].
Table 1: Structural Comparison of S-Methyl Thioacetate and Its Isomer
Property | S-Methyl Thioacetate | O-Methyl Thioacetate |
---|---|---|
Molecular Formula | C₃H₆OS | C₃H₆OS |
Functional Group | −C(=O)−S− | −C(=S)−O− |
Bond Length (C−X) | ~1.80 Å (C−S) | ~1.40 Å (C−O) |
Natural Occurrence | Camembert cheese, onions | Fish sauce, melons |
The reactivity of S-methyl thioacetate arises from its electronic structure. The carbonyl carbon is electrophilic due to polarization of the C=O bond, while the adjacent sulfur atom exhibits nucleophilic character. Unlike oxygen esters, thioesters show minimal resonance stabilization between the carbonyl group and the sulfur lone pairs. This occurs because sulfur’s 3p orbitals overlap poorly with carbon’s 2p orbitals, reducing resonance contribution (e.g., structure R−C⁺−O⁻ ↔ R−C−O) [3] [5].
Instead, sulfur d-orbital contributions enable partial π-bonding in the C−S linkage, though spectroscopic studies confirm this interaction is weak. The carbonyl stretching force constant (∼10.5 N/cm) resembles that of ketones (∼11.0 N/cm), indicating comparable bond strength. This electronic profile enhances susceptibility to nucleophilic attack at the carbonyl carbon, explaining its role in biochemical reactions like acyl transfers in coenzyme A analogues [5] [6].
Thermodynamic Properties:S-Methyl thioacetate is a colorless to pale yellow liquid at room temperature. Key properties include:
Table 2: Thermodynamic Properties of S-Methyl Thioacetate
Property | Value | Conditions |
---|---|---|
Boiling Point | 95–98°C | 760 mmHg |
Density | 0.817–0.825 g/cm³ | 20°C |
Flash Point | 12°C | Closed cup |
Vapor Pressure | Not reported | Estimated high volatility |
Spectroscopic Profiles:
S-Methyl thioacetate displays moderate water solubility (∼80.1 g/L at 25°C) but higher solubility in organic solvents like ethanol and oils [2] [4]. Its partition coefficient (logP) is experimentally estimated at 0.7–0.86, indicating balanced hydrophilicity-lipophilicity [2] [4]. This property facilitates interactions with lipid bilayers, enabling passive diffusion through biological membranes.
Table 3: Solubility and Lipophilicity Profile
Parameter | Value | Conditions |
---|---|---|
Water Solubility | 80.1 g/L | 25°C |
logP (octanol/water) | 0.7–0.86 (experimental) | Estimated |
Solubility in Ethanol | Miscible | 25°C |
Solubility in Oils | High | 25°C |
The compound’s lipophilicity enables accumulation in lipid-rich matrices, explaining its detection in dairy products and plant tissues. In aqueous environments, it may undergo hydrolysis, forming acetic acid and methanethiol [4] [8].
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